(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
Overview
Description
“(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride” is a chemical compound used in scientific research . It has applications in pharmaceutical development, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular formula of this compound is C10H20ClNO4 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 253.72 g/mol . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Asymmetric Synthesis and Molecular Imaging
The compound has been used in the development of multigram asymmetric synthesis processes for chiral tetraazamacrocycles. Specifically, it played a role in the production of (R)-tert-Bu4-DOTAGA, a key intermediate for magnetic resonance imaging (MRI) candidate manufacturing. This synthesis was performed with high chemical and optical purity and was successfully applied to kilogram-scale cGMP synthesis (Levy et al., 2009).
Antimycobacterial Activity
Hydroxyethylsulfonamides and amino-4-[N-benzyl-4-R-benzenesulfonamido]-3-hydroxy-1-phenylbutane hydrochlorides derived from (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride have been synthesized and evaluated for antimycobacterial activities. The presence of a free amino group at C2 and the sulfonamide moiety were found to be crucial for biological activity against M. tuberculosis. The antimycobacterial activity of these compounds was shown to correlate with their calculated lipophilicities (Moreth et al., 2014).
Diastereoselective and Stereodivergent Dihydroxylations
The compound has also been used in highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, facilitating the asymmetric synthesis of important sugar analogs like 3,6-dideoxy-3-amino-L-talose. This demonstrates its utility in complex organic synthesis processes (Csatayová et al., 2011).
Chromogenic Amino Acid for HIV-Protease Assay
It was utilized in the preparation of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid for solid-phase peptide synthesis of oligopeptides. These oligopeptides serve as sequence-specific chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBZXIOAVCJDKR-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718507 | |
Record name | 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90159-60-7 | |
Record name | 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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